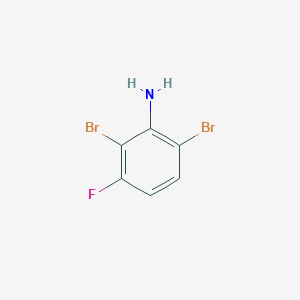

2,6-Dibromo-3-fluoroaniline

Description

2,6-Dibromo-3-fluoroaniline (CAS: 1691609-18-3) is a halogenated aromatic amine with the molecular formula C₆H₄Br₂FN and a molecular weight of 268.81 g/mol. Its structure features two bromine atoms at the 2- and 6-positions, a fluorine atom at the 3-position, and an amine group at the 1-position. This compound is primarily used in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science due to the electronic and steric effects imparted by its halogen substituents .

Properties

IUPAC Name |

2,6-dibromo-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQXIZQADYBANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-fluoroaniline typically involves the bromination of 3-fluoroaniline. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions on the aniline ring .

Industrial Production Methods: Industrial production of 2,6-Dibromo-3-fluoroaniline often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3-fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Substitution Products: Various substituted anilines.

Oxidation Products: Quinones and other oxidized derivatives.

Coupling Products: Biaryl compounds.

Scientific Research Applications

2,6-Dibromo-3-fluoroaniline is used in a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein modifications.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-fluoroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

The reactivity and physical properties of halogenated anilines are highly dependent on the positions and types of substituents. Below is a comparative analysis with key analogues:

3-Bromo-2,6-difluoroaniline (CAS: 1262198-07-1)

- Molecular Formula : C₆H₄BrF₂N

- Molecular Weight : 208.01 g/mol

- Key Differences :

- Contains one bromine (3-position) and two fluorines (2- and 6-positions).

- Lower molecular weight and distinct electronic effects due to the fluorine atoms' strong electron-withdrawing nature. Fluorine’s inductive effect reduces electron density on the aromatic ring, making electrophilic substitution reactions less favorable compared to 2,6-Dibromo-3-fluoroaniline .

2,6-Dibromo-4-fluoroaniline

- Molecular Formula : C₆H₄Br₂FN

- Molecular Weight : ~268.81 g/mol (same as target compound)

- Key Differences: Fluorine is located at the 4-position instead of the 3-position. Steric hindrance at the 4-position may also influence coupling reactions in cross-coupling chemistry .

4,6-Dibromo-3-fluoro-2-methylaniline (CAS: 1000576-24-8)

- Molecular Formula : C₇H₆Br₂FN

- Molecular Weight : 282.93 g/mol

- Key Differences: Incorporates a methyl group at the 2-position, increasing steric bulk. This modification is advantageous in drug design for optimizing pharmacokinetic properties .

2,6-Dibromo-4-methyl-3-nitroaniline (CAS: N/A)

- Molecular Formula : C₇H₆Br₂N₂O₂

- Molecular Weight : 309.94 g/mol

- Key Differences :

Physical and Chemical Properties

A comparative table of key properties is provided below:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility Trends |

|---|---|---|---|---|

| 2,6-Dibromo-3-fluoroaniline | 268.81 | Not reported | Not reported | Low in water; soluble in DCM |

| 3-Bromo-2,6-difluoroaniline | 208.01 | Not reported | Not reported | Moderate in polar solvents |

| 2,6-Dibromo-4-fluoroaniline | ~268.81 | 85–86 (analogue*) | 234 (analogue*) | Similar to target compound |

| 4,6-Dibromo-3-fluoro-2-methylaniline | 282.93 | Not reported | Not reported | Higher lipophilicity |

| 2,6-Dibromo-4-methyl-3-nitroaniline | 309.94 | Not reported | Not reported | Low in water; polar aprotic |

*Data extrapolated from structurally similar compounds (e.g., 4-Bromo-2,6-dichlorophenylamine, mp 85–86°C) .

Biological Activity

2,6-Dibromo-3-fluoroaniline is an organic compound recognized for its diverse biological activities and applications, particularly in pharmaceutical research and material science. Its molecular structure, characterized by two bromine atoms and one fluorine atom attached to an aniline core, significantly influences its reactivity and interaction with biological systems.

- Molecular Formula : C7H5Br2F N

- Molecular Weight : 236.91 g/mol

- Structural Features : The compound features a benzene ring with substituents that include:

- Two bromine atoms at positions 2 and 6

- A fluorine atom at position 3

- An amine group (-NH₂) at position 1

Pharmaceutical Research

2,6-Dibromo-3-fluoroaniline serves as a crucial building block in the synthesis of various pharmaceutical compounds. Notably, it has been investigated for its role in developing prostaglandin D2 receptor antagonists , which are used in treating allergic rhinitis. The synthesis involves optimizing reaction conditions such as temperature, solvents, and catalysts to achieve high yields of the desired enantiomers.

Case Study: Prostaglandin D2 Receptor Antagonists

- Objective : To develop effective treatments for allergic rhinitis.

- Methodology : Utilization of 2,6-Dibromo-3-fluoroaniline as a precursor in asymmetric synthesis.

- Results : The synthesized antagonists demonstrated promising biological activity in vitro, indicating potential therapeutic effects against allergic responses.

Spectroscopic Studies

Research utilizing Fourier Transform Infrared (FT-IR) and Raman spectroscopy has provided insights into the compound's vibrational characteristics. These studies reveal how the presence of halogen substituents affects vibrational frequencies, which is essential for designing materials with specific optical properties.

Toxicological Profile

The compound exhibits certain toxicological properties that warrant careful handling:

- Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315).

- Chronic Effects : Long-term exposure is not expected to produce significant adverse effects; however, all exposure routes should be minimized .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2,6-Dibromo-3-fluoroaniline, a comparison with structurally similar compounds is presented:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-3-fluoroaniline | One bromine and one fluorine atom | Simpler halogenation pattern |

| 4-Bromo-2,6-difluoroaniline | Two fluorines at different positions | Higher fluorination leading to different reactivity |

| 2,6-Dibromo-4-fluoroaniline | Similar dibromination but different fluorine position | Different chemical behavior due to substitution |

| 3-Bromo-4-fluorobenzene-1,2-diamine | Contains two amine groups | Increased reactivity due to multiple amines |

The unique arrangement of halogen atoms and the presence of an amine group in 2,6-Dibromo-3-fluoroaniline contribute to its distinct chemical reactivity and potential applications in pharmaceuticals and material sciences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.